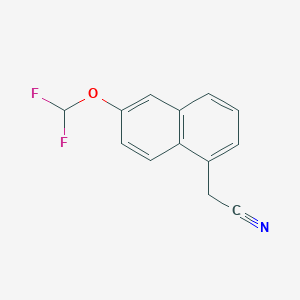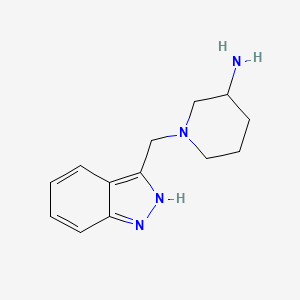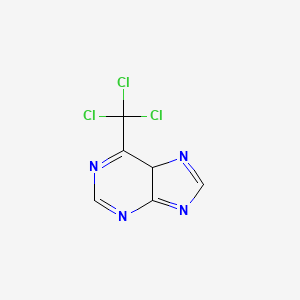
Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO2S and a molecular weight of 231.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a mercaptomethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and thiol compounds. One common method includes the following steps:
Formation of the Piperidine Intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.
Introduction of the Mercaptomethyl Group: The intermediate is then reacted with a thiol compound, such as mercaptomethanol, under basic conditions to introduce the mercaptomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a protecting group for amines and thiols.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating thiol-disulfide exchange reactions.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate involves its interaction with thiol-containing enzymes and proteins. The mercaptomethyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. This interaction can affect various molecular pathways, including redox signaling and protein folding.
Comparison with Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Utilized in the synthesis of piperazine derivatives.
Uniqueness: Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and allows for specific interactions with thiol-containing biomolecules. This makes it particularly valuable in the study of thiol-disulfide exchange reactions and redox biology.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl 2-(sulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-4-6-9(12)8-15/h9,15H,4-8H2,1-3H3 |
InChI Key |
NERJSVIYENUNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)



![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)








